3-(2-chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(2-Chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a methylsulfanyl group attached to a pyrimidoindole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a chlorophenylboronic acid is coupled with the pyrimidoindole core in the presence of a palladium catalyst.
Methoxylation: The methoxy group is introduced through a methylation reaction using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Methylsulfanylation: The methylsulfanyl group is introduced by reacting the compound with a methylthiolating agent like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Indolyl-4H-chromene: Exhibits various pharmacological properties such as anticancer and anti-inflammatory effects.
1,5,6,7-Tetrahydro-4H-indol-4-one: Important in medicinal chemistry as indole mimetics.
Uniqueness
3-(2-Chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H14ClN3O2S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-7-methoxy-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C18H14ClN3O2S/c1-24-10-7-8-11-13(9-10)20-16-15(11)21-18(25-2)22(17(16)23)14-6-4-3-5-12(14)19/h3-9,20H,1-2H3 |
InChI Key |
WQEPUSWNULQQGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=O)N(C(=N3)SC)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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